1-methyl-1H-indazole-3-carbonyl chloride
Overview
Description
1-methyl-1H-indazole-3-carbonyl chloride is a chemical compound with the empirical formula C9H7ClN2O and a molecular weight of 194.62 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 1-methyl-1H-indazole-3-carbonyl chloride consists of a 1H-indazole ring substituted at the 1-position with a methyl group and at the 3-position with a carbonyl chloride group .Physical And Chemical Properties Analysis
1-methyl-1H-indazole-3-carbonyl chloride is a solid substance . It has an empirical formula of C9H7ClN2O and a molecular weight of 194.62 .Scientific Research Applications
PI3Kδ Inhibitors for Respiratory Diseases
1-Methyl-1H-indazole-3-carbonyl chloride is used in synthesizing selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), which are important for treating respiratory diseases. These inhibitors can modulate immune responses, reducing symptoms and progression of such diseases.
Each of these applications demonstrates the versatility of 1-methyl-1H-indazole-3-carbonyl chloride in medicinal chemistry and its potential to contribute to various therapeutic areas. The ongoing research and development in these fields continue to reveal new possibilities for this compound .
Safety and Hazards
1-methyl-1H-indazole-3-carbonyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It reacts violently with water, liberating toxic gas . It should be stored locked up in a well-ventilated place, and its container should be kept tightly closed .
Future Directions
Indazole derivatives, including 1-methyl-1H-indazole-3-carbonyl chloride, have shown a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the medicinal properties of indazole derivatives are expected to be explored further in the future for the treatment of various pathological conditions .
Mechanism of Action
Target of Action
Indazole derivatives have been known to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . The carbonyl chloride group in the compound may react with nucleophilic sites in biological molecules, potentially leading to modifications that can alter the function of these molecules .
Biochemical Pathways
Indazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .
Result of Action
Indazole derivatives have been reported to exhibit various biological activities, including anti-proliferative effects .
Action Environment
The action, efficacy, and stability of 1-methyl-1H-indazole-3-carbonyl chloride can be influenced by various environmental factors, including pH, temperature, and the presence of other biological molecules . For instance, the compound’s reactivity with water suggests that its stability and activity could be affected in aqueous environments .
properties
IUPAC Name |
1-methylindazole-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-12-7-5-3-2-4-6(7)8(11-12)9(10)13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNWVMBPSINFBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427415 | |
Record name | 1-methyl-1H-indazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-indazole-3-carbonyl chloride | |
CAS RN |
106649-02-9 | |
Record name | 1-methyl-1H-indazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-methyl-1H-indazole-3-carbonyl chloride in the synthesis of Granisetron Hydrochloride?
A1: 1-methyl-1H-indazole-3-carbonyl chloride serves as a crucial intermediate in the synthesis of Granisetron Hydrochloride []. The paper describes a synthetic route where this compound is reacted with endo-9-methyl-9-azabicyclo[3.3.1]non-3-yl amine. This reaction forms the core structure of Granisetron, which then undergoes salt formation to yield Granisetron Hydrochloride.
Q2: Could you elaborate on the specific reaction involving 1-methyl-1H-indazole-3-carbonyl chloride in this synthesis?
A2: The paper describes a condensation reaction []. 1-methyl-1H-indazole-3-carbonyl chloride, acting as an acyl chloride, reacts with the primary amine group of endo-9-methyl-9-azabicyclo[3.3.1]non-3-yl amine. This results in the formation of an amide bond, linking the two molecules and establishing the key structural framework of Granisetron.
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